molecular formula C17H18N2O5S B2612378 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 2034574-86-0

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

Cat. No.: B2612378
CAS No.: 2034574-86-0
M. Wt: 362.4
InChI Key: REMWYSZLJZYGFU-UHFFFAOYSA-N
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Description

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a heterocyclic compound featuring a benzo[d]thiazole core substituted with an ethoxycarbonyl group at position 5. This moiety is linked via a carbamoyl bridge to a cyclopentanecarboxylic acid scaffold. The compound’s structural complexity arises from the fusion of aromatic, carbamate, and carboxylic acid functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(6-ethoxycarbonyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-2-24-16(23)11-5-6-12-13(8-11)25-17(18-12)19-14(20)9-3-4-10(7-9)15(21)22/h5-6,8-10H,2-4,7H2,1H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMWYSZLJZYGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with cyclopentanecarboxylic acid under specific reaction conditions. The ethoxycarbonyl group is introduced through esterification reactions, often using ethyl chloroformate as a reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the cyclopentanecarboxylic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can bind to proteins or enzymes, modulating their activity. The ethoxycarbonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis and Characterization : emphasizes spirocyclic intermediates and multi-step condensation reactions, validated via IR (e.g., C=O at ~1700 cm⁻¹) and UV-Vis spectroscopy (λmax ~270–300 nm for benzothiazole transitions) . The target compound would likely require analogous characterization.
  • Potential Applications: Benzothiazole derivatives are explored as kinase inhibitors or fluorescent probes. The carboxylic acid group in the target may enable metal coordination or salt formation for improved solubility .

Biological Activity

3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylic acid backbone linked to a benzo[d]thiazole moiety via a carbamoyl group. The ethoxycarbonyl substituent at position 6 of the benzothiazole enhances its solubility and reactivity, making it an interesting candidate for further biological evaluation.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to 3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid have been shown to inhibit the growth of various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications on the benzothiazole ring can significantly influence cytotoxicity against cancer cells.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Induces apoptosis via caspase activation
Compound BMCF-710Inhibits DNA synthesis
3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acidA431TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known for their effectiveness against a range of bacteria and fungi. In vitro studies suggest that this compound may possess similar antimicrobial activity.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

The proposed mechanisms of action for compounds with similar structures include:

  • DNA Intercalation : Some benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cell proliferation has been observed.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The most potent compound showed an IC50 value of 10 µM, indicating strong anticancer potential.
  • Case Study on Antimicrobial Efficacy : Another investigation revealed that a related compound exhibited promising activity against multidrug-resistant strains of Staphylococcus aureus, with an MIC value lower than that of conventional antibiotics.

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